2,4-Dichloro-6-fluorobenzyl alcohol
CAS No.: 1615212-18-4
Cat. No.: VC8245628
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1615212-18-4 |
|---|---|
| Molecular Formula | C7H5Cl2FO |
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | (2,4-dichloro-6-fluorophenyl)methanol |
| Standard InChI | InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
| Standard InChI Key | LZUBSPAUXRAIST-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)CO)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1F)CO)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,4-Dichloro-6-fluorobenzyl alcohol (CAS 1615212-18-4) is a halogenated aromatic alcohol with the molecular formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a hydroxymethyl (-CH₂OH) group at the 1-position (Figure 1).
Figure 1: Structural representation of 2,4-dichloro-6-fluorobenzyl alcohol.
| Property | Value |
|---|---|
| CAS Number | 1615212-18-4 |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | (2,4-Dichloro-6-fluorophenyl)methanol |
Synthesis and Industrial Production
The compound is typically synthesized via reduction of precursor carboxylic acids or nitriles. A common method involves:
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Reduction of 2,4-dichloro-6-fluorobenzoic acid using borane-tetrahydrofuran (BH₃-THF) in anhydrous THF at 0–20°C, yielding the alcohol with >90% efficiency .
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Alternative routes include hydrogenation of nitriles (e.g., 2,4-dichloro-6-fluorobenzonitrile) in the presence of Raney nickel or cobalt catalysts .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions |
|---|---|---|
| BH₃-THF reduction | 91.3 | 0–20°C, 2 hours |
| Catalytic hydrogenation | 62–85 | H₂ gas, Raney Ni, 50–100°C |
Physicochemical Properties
The compound exhibits the following properties:
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Melting Point: Estimated 45–50°C (analogous to 2-chloro-6-fluorobenzyl alcohol, mp 40–43°C) .
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Boiling Point: ~250–260°C (extrapolated from halogenated benzyl alcohols) .
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Density: 1.35–1.45 g/cm³ (calculated using group contribution methods).
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Solubility: Low in water (<0.1 g/L at 25°C); soluble in polar organic solvents (e.g., THF, DMSO).
pKa Analysis:
The hydroxyl group has a predicted pKa of 13.5±0.2, consistent with electron-withdrawing substituents lowering acidity compared to benzyl alcohol (pKa 15.4) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key signals for 2,4-dichloro-6-fluorobenzyl alcohol (referencing analogs ):
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¹H NMR (400 MHz, CDCl₃):
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δ 4.75 (s, 2H, -CH₂OH)
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δ 7.25–7.45 (m, 2H, aromatic H-3 and H-5)
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¹³C NMR:
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δ 64.8 (-CH₂OH)
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δ 115.2–135.4 (aromatic carbons with Cl/F substituents)
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Infrared (IR) Spectroscopy
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | 3300–3500 |
| C-F stretch | 1100–1200 |
| C-Cl stretch | 550–750 |
Applications in Pharmaceutical Chemistry
2,4-Dichloro-6-fluorobenzyl alcohol serves as a critical intermediate in:
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Antifungal agents: Modifications of the hydroxymethyl group yield triazole derivatives targeting fungal CYP51 .
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PDE4 inhibitors: Analogous fluorobenzyl alcohols are used in anti-inflammatory drug candidates .
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Agrochemicals: Precursor for herbicides with enhanced leaf permeability due to halogen substituents .
Recent Research Advancements
Biocatalytic Synthesis
Whole-cell biocatalysts (e.g., immobilized Lactobacillus kefir alcohol dehydrogenase) enable enantioselective reduction of ketone precursors, achieving >95% enantiomeric excess .
Conformational Studies
STO-3G molecular orbital computations reveal a preference for the exo conformation (C-O bond twisted 15° from the aromatic plane), minimizing steric clashes between -OH and ortho-chlorine substituents .
Table 2: Conformational Populations in Solution
| Solvent | Exo (%) | Endo (%) |
|---|---|---|
| CDCl₃ | 68 | 32 |
| DMSO-d₆ | 72 | 28 |
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